molecular formula C20H17NO2 B5121800 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one

Katalognummer B5121800
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: UATAMXVFHRCWHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as L-741,626, is a synthetic compound that belongs to the class of benzazepine derivatives. It is a potent and selective antagonist of the dopamine D2 receptor and has been extensively studied in the field of neuroscience.

Wirkmechanismus

3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one acts as a competitive antagonist of the dopamine D2 receptor, binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activity of the dopamine D2 receptor and a reduction in dopamine-mediated signaling pathways. The dopamine D2 receptor is involved in the regulation of movement, emotion, and cognition, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one are primarily related to its antagonism of the dopamine D2 receptor. This results in a decrease in the activity of the dopamine-mediated signaling pathways, which can lead to a reduction in movement, emotion, and cognition. 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been shown to be effective in preclinical studies of addiction, schizophrenia, and Parkinson's disease, indicating its potential therapeutic value.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in lab experiments include its potency and selectivity for the dopamine D2 receptor, which allows for precise manipulation of the dopamine-mediated signaling pathways. However, the limitations of using 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include its potential off-target effects and the need for careful dosing to avoid toxicity.

Zukünftige Richtungen

For research on 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include further investigation of its potential therapeutic value in various neurological and psychiatric disorders. This includes studies on its efficacy in animal models of addiction, schizophrenia, and Parkinson's disease, as well as clinical trials in humans. Additionally, further research is needed to understand the potential off-target effects of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one and to develop more selective dopamine D2 receptor antagonists.

Synthesemethoden

The synthesis of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one involves a multi-step process that starts with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base to form the benzazepine ring. The final step involves the introduction of the ketone group at the 1-position of the benzazepine ring through the reaction with a Grignard reagent.

Wissenschaftliche Forschungsanwendungen

3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been used in preclinical studies to investigate the role of the dopamine D2 receptor in addiction, schizophrenia, and Parkinson's disease.

Eigenschaften

IUPAC Name

3-(2-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-19-9-5-4-8-15(19)17-12-18(22)20-14-7-3-2-6-13(14)10-11-16(20)21-17/h2-11,17,21H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATAMXVFHRCWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.